N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibitory and Anticancer Activities
Research has demonstrated the potential of N-benzyl substituted acetamide derivatives, which share structural similarities with the specified compound, in inhibiting Src kinase activities. These derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia cells, suggesting their potential use in cancer therapy (Fallah-Tafti et al., 2011). Similarly, compounds structurally related to the specified chemical have been synthesized and evaluated for their inhibitory effects on PI3Kα and mTOR, key targets in cancer therapy, highlighting their potential as dual inhibitors with improved metabolic stability (Stec et al., 2011).
Novel Syntheses and Insecticidal Applications
The versatility of the specified compound's chemical structure has also been exploited in the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These synthesized compounds have been assessed for their insecticidal potential against the cotton leafworm, showcasing the diverse applications of such chemicals beyond traditional pharmacological uses (Fadda et al., 2017).
Anticancer Activity of Fluoro Substituted Compounds
Research into fluoro-substituted benzopyrans, which are structurally related to the specified compound, has revealed significant anticancer activity against lung cancer cell lines. These findings underscore the therapeutic potential of fluoro-substituted compounds in oncology, providing a basis for further investigation into their mechanism of action and efficacy in cancer treatment (Hammam et al., 2005).
Anti-inflammatory Applications
The structural framework of the specified compound lends itself to modifications that result in derivatives with notable anti-inflammatory activity. Such derivatives have been synthesized and tested, demonstrating significant anti-inflammatory effects in models of inflammation, highlighting the potential of these compounds in the treatment of inflammatory diseases (Sunder et al., 2013).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c21-14-4-1-6-16(10-14)24-19(27)12-25-13-26(17-7-2-5-15(22)11-17)20-18(30(25,28)29)8-3-9-23-20/h1-11H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYDZDKLRJSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide |
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